molecular formula C19H15NO5S2 B2547773 Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941936-11-4

Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2547773
CAS No.: 941936-11-4
M. Wt: 401.45
InChI Key: GHNFTBVQZOGGEY-UHFFFAOYSA-N
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Description

Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-benzoylbenzenesulfonamide with thiophene-2-carboxylic acid under specific reaction conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like pyridine to facilitate the formation of the desired product .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoyl and sulfamoyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S2/c1-25-19(22)18-16(11-12-26-18)27(23,24)20-15-10-6-5-9-14(15)17(21)13-7-3-2-4-8-13/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNFTBVQZOGGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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